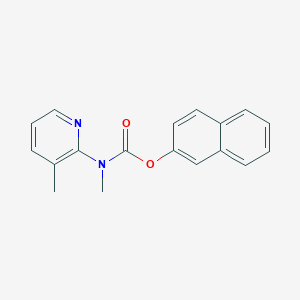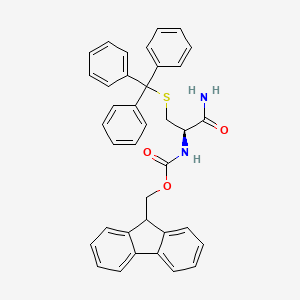
7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a methylphenyl group, and a carbonitrile group attached to a benzopyran core. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2H-chromen-2-one and 4-methylbenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate 7-methoxy-2-(4-methylphenyl)-2H-chromen-2-one.
Oxidation: The intermediate is then subjected to an oxidation reaction using an oxidizing agent, such as selenium dioxide, to form 7-methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbaldehyde.
Cyanation: Finally, the aldehyde group is converted to a carbonitrile group through a cyanation reaction using a reagent like sodium cyanide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors with controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonitrile group can be reduced to form an amine group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products Formed
Oxidation: 7-Hydroxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile.
Reduction: 7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Industrial Applications: The compound is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile: Similar structure with an additional methoxy group.
7-Hydroxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile: Similar structure with a hydroxyl group instead of a methoxy group.
7-Methoxy-2-(4-chlorophenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and carbonitrile groups contribute to its reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
648434-16-6 |
|---|---|
Formule moléculaire |
C18H13NO3 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
7-methoxy-2-(4-methylphenyl)-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C18H13NO3/c1-11-3-5-12(6-4-11)18-15(10-19)17(20)14-8-7-13(21-2)9-16(14)22-18/h3-9H,1-2H3 |
Clé InChI |
GGWWEIRNAILIAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine](/img/structure/B11836863.png)







![2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol](/img/structure/B11836894.png)
![Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B11836902.png)
![1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B11836906.png)

![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)
